Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate

Quality Control Analytical Chemistry Procurement Specification

Procure Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate (CAS 13602-95-4) for your next synthesis. This trisubstituted pyridine offers a unique 2-methyl-3-hydroxy-4-carboxylate substitution pattern that sets it apart from regioisomers, ensuring superior tautomeric control and reactivity. With ≥99.5% HPLC purity, it minimizes side reactions in multi-step syntheses, making it the low-risk building block for metal-chelator and anti-amyloid programs.

Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
CAS No. 13602-95-4
Cat. No. B14710488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-hydroxy-2-methylpyridine-4-carboxylate
CAS13602-95-4
Molecular FormulaC9H11NO3
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C(=NC=C1)C)O
InChIInChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-10-6(2)8(7)11/h4-5,11H,3H2,1-2H3
InChIKeyUZPGPZMUPDKODR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate (CAS 13602-95-4): A Pyridine-Based Building Block for Pharmaceutical and Chemical R&D


Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate (CAS 13602-95-4) is a trisubstituted pyridine derivative featuring a hydroxyl group at position 3, a methyl group at position 2, and an ethyl ester at position 4 . This specific substitution pattern, which can be described as a 2-methyl-3-hydroxypyridine-4-carboxylic acid ethyl ester, is a key intermediate in the synthesis of more complex heterocyclic systems [1]. The compound's structure provides a unique combination of a chelating 3-hydroxy moiety, an ortho-methyl group for steric and electronic tuning, and a 4-carboxylate ester that serves as a functional handle for further derivatization .

Why Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate Cannot Be Simply Replaced by Other 3-Hydroxypyridine Carboxylates


The performance of a pyridine-based building block in a multi-step synthesis is highly sensitive to its precise substitution pattern. The 2-methyl-3-hydroxy-4-carboxylate arrangement is not electronically or sterically equivalent to its regioisomers (e.g., 3-hydroxy-2-pyridinecarboxylates or 4-hydroxy-3-pyridinecarboxylates) or its des-methyl analogs [1]. Systematic structural studies have shown that the position of the hydroxyl and carboxyl groups on the pyridine ring dictates the molecule's tautomeric equilibrium and crystal packing, which directly influence its reactivity and handling properties [1]. Furthermore, the 3-hydroxy-4-carboxylate motif is a known pharmacophore in metal-chelating agents, where the ortho-methyl group can modulate both metal-binding affinity and cytotoxicity [2]. Therefore, substituting this specific compound with a seemingly similar analog without verifying the downstream impact on reaction yields, product purity, or biological target engagement is a significant scientific and procurement risk.

Quantitative Differentiation Guide for Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate


Superior Purity Specification vs. Generic Analogs

While no direct, peer-reviewed comparative study of commercial purities exists, procurement specifications from suppliers indicate a clear quantitative advantage. Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate is routinely available with a purity of ≥99.5% as determined by HPLC . In contrast, generic 3-hydroxy-2-methylpyridine analogs (e.g., the des-ester acid form) are often listed with minimum purity specifications of 95-98% . For research laboratories, this 1.5-4.5% absolute difference in purity translates to a significant reduction in unknown impurities, which can confound assay results or lead to unwanted side reactions.

Quality Control Analytical Chemistry Procurement Specification

Differentiated Metal-Chelation Properties Due to Ortho-Methyl Substitution

The 2-methyl-3-hydroxy-4-pyridinecarboxylate scaffold, of which this compound is a direct derivative, has been quantitatively evaluated as an iron and aluminum chelator [1]. While the ethyl ester is a prodrug form or synthetic intermediate for the active carboxylic acid, the core structure's differentiation is defined by the ortho-methyl group. Studies on the acid form (2-methyl-3-hydroxy-4-pyridinecarboxylic acid, DT2) show it forms stable complexes with Fe(III) and Al(III). Crucially, its cytotoxicity profile (IC50 > 1 mM in fibroblast cells) is favorable compared to the clinical chelator deferiprone, which shows cytotoxicity at lower concentrations in some models [1]. This suggests the 2-methyl-3-hydroxy-4-carboxylate scaffold has a superior therapeutic index for chelation applications.

Medicinal Chemistry Metal Chelation Therapy Structure-Activity Relationship

Potential for Differentiated Enzyme Inhibition vs. Other 3-Hydroxypyridines

The core 3-hydroxy-2-methylpyridine substructure, which is the backbone of the target compound, has demonstrated a unique capability to completely abolish hen egg-white lysozyme (HEWL) fibril formation in vitro, a model for amyloidogenesis [1]. This effect is not shared by all hydroxypyridines. In the study, while several analogs altered fibrillation kinetics, only 3-hydroxy-2-methylpyridine, 3-hydroxy-6-methylpyridine, and 3-hydroxy-2,6-dimethylpyridine completely abolished fibril formation [1]. This highlights the critical role of the ortho-methyl group (at position 2) adjacent to the 3-hydroxy group for this specific biological activity. The target compound, bearing this exact pharmacophore, is therefore a privileged starting point for developing novel fibrillization inhibitors.

Enzymology Amyloid Inhibition Neurodegeneration Research

Validated Application Scenarios for Ethyl 3-hydroxy-2-methylpyridine-4-carboxylate


Synthesis of Novel Metal Chelators

Researchers developing iron or aluminum chelators for therapeutic applications can use this compound as a protected intermediate. The 2-methyl-3-hydroxy-4-carboxylate core has been validated as a low-cytotoxicity scaffold for metal binding [1]. The ethyl ester serves as a convenient protecting group, allowing for selective modifications at other ring positions before final deprotection to the active carboxylic acid chelator.

Development of Amyloid Fibrillization Inhibitors

This compound is a strategic building block for medicinal chemistry programs targeting protein misfolding diseases. The 3-hydroxy-2-methylpyridine motif is a validated pharmacophore that can completely halt amyloid fibril formation in model systems [2]. The ethyl ester at the 4-position provides a vector for introducing additional moieties to optimize drug-like properties while retaining the core inhibitory activity.

High-Purity Building Block for Complex Heterocycle Synthesis

For total synthesis projects requiring high-fidelity building blocks, the commercial availability of this compound at ≥99.5% HPLC purity makes it a superior choice over lower-purity analogs. This level of purity minimizes the risk of side reactions and simplifies product purification, which is critical in multi-step syntheses where yields compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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